Methyl 3-amino-5-(methoxymethyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-amino-5-(methoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-6-7-3-8(10(12)14-2)5-9(11)4-7/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUDJHBUCYLGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-5-(methoxymethyl)benzoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound, also known by its chemical formula , features a methoxy group and an amino group attached to a benzoate structure. This configuration is instrumental in its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, it may affect the activity of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways that regulate physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 25 μM |
| Pseudomonas aeruginosa | ≤ 30 μM |
| Escherichia coli | ≤ 20 μM |
This antimicrobial efficacy suggests potential applications in treating infections caused by resistant strains.
Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example:
- HeLa Cells : The compound demonstrated an IC50 value of approximately 15 μM.
- HCT-116 Cells : Exhibited significant cytotoxicity with an IC50 value of 10 μM.
These findings indicate its potential as an antitumor agent, warranting further investigation into its mechanisms and efficacy in vivo.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results confirmed its potent activity with MIC values comparable to standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent in antibiotic-resistant infections . -
Evaluation of Antitumor Properties :
Another research effort focused on the compound's effects on colon cancer cells (HCT-116). The study found that treatment with this compound resulted in apoptosis induction, suggesting that it may act through pathways involving caspase activation and mitochondrial dysfunction .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Methyl 3-amino-5-(methoxymethyl)benzoate with structurally related compounds, focusing on substituent variations and their physicochemical/biological implications:
Key Observations :
- Methoxymethyl vs. Trifluoromethoxy : The methoxymethyl group offers moderate polarity and flexibility, enhancing solubility in polar solvents compared to the electron-withdrawing trifluoromethoxy group, which improves metabolic stability but reduces solubility .
- Pentafluorosulfanyl Substituent : This group significantly increases lipophilicity, making the compound suitable for targeting hydrophobic enzyme pockets .
- 1-Cyanocyclobutyl Group: Introduces steric hindrance and conformational rigidity, optimizing interactions with protein active sites .
Analytical and Spectroscopic Differences
- Mass Spectrometry (MS): this compound shows a characteristic [M+NH₄]⁺ peak at m/z = 484.0 . Methyl 3-amino-5-(trifluoromethoxy)benzoate exhibits a distinct [M+NH₄]⁺ peak at m/z = 486.9/488.9 due to bromine isotopes .
- Fragmentation Patterns : Methoxymethyl-substituted benzoates undergo cleavage of the ether bond under electron ionization (EI), yielding fragments at m/z = 135 (C₇H₇O₂⁺) and m/z = 60 (CH₃OCH₂⁺), whereas ethoxy analogues produce different fragment ions .
Preparation Methods
Direct Esterification and Functional Group Introduction
One common approach to prepare this compound starts from appropriately substituted benzoic acid derivatives, followed by esterification and introduction of the methoxymethyl group. Although direct literature on this exact compound is limited, analogous compounds such as methyl 3-amino-5-(methoxycarbonyl)benzoic acid have been prepared via esterification and subsequent amination steps, which can be adapted for methoxymethyl substitution.
Amination of Methoxymethyl-Substituted Benzoate Precursors
A typical synthetic strategy involves:
- Starting from methyl 3-nitro-5-(methoxymethyl)benzoate or related precursors.
- Reduction of the nitro group to the amino group using catalytic hydrogenation (e.g., hydrogen with 5% palladium on activated carbon in methanol under pressure).
- Purification by filtration and concentration to isolate this compound as a solid product with high yield (reported yields up to 94% in similar systems).
Diazonium Salt Formation and Substitution Reactions
Another route involves diazotization of the amino group followed by substitution reactions to introduce or modify substituents on the aromatic ring:
- The amino group is converted to a diazonium salt using sodium nitrite in acidic aqueous solution at low temperature (0–5°C).
- Subsequent reaction with copper(I) or copper(II) salts (e.g., copper bromide) in acetonitrile to substitute the diazonium group with halides or other groups.
- This method is useful for further functionalization but can be adapted to prepare intermediates leading to this compound.
Multi-Step Synthesis from Methyl Salicylate Derivatives
A related method described for methyl 2-methoxy-5-aminosulfonylmethyl benzoate includes:
- Reaction of methyl salicylate with chlorosulfonic acid and thionyl chloride to introduce sulfonyl groups.
- Subsequent ammonolysis and esterification steps.
- Although this exact route targets sulfonyl derivatives, the strategy of aromatic substitution followed by esterification and amination can be adapted for methoxymethyl benzoate derivatives.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields from reported methods relevant to this compound or closely related compounds:
Analytical and Purification Techniques
- After synthesis, the product is typically purified by recrystallization from methanol or by silica gel chromatography using solvent mixtures such as hexanes/ethyl acetate.
- Characterization includes ^1H NMR spectroscopy, mass spectrometry (ESI-MS), and HPLC to confirm purity and structure.
Summary and Research Findings
- The preparation of this compound generally involves starting from nitro-substituted methyl benzoates followed by catalytic hydrogenation.
- Diazonium chemistry provides a versatile tool for aromatic substitution but is more commonly used for further functionalization rather than direct preparation.
- Multi-step aromatic substitution followed by esterification and amination is a common synthetic strategy.
- High yields (up to 94%) and high purity products are achievable with optimized hydrogenation and purification protocols.
- Reaction conditions such as temperature control during diazotization and choice of solvents significantly affect yield and purity.
This synthesis overview is based on diverse, reliable sources including patent literature and chemical supplier data, excluding unreliable sources as specified.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
